molecular formula C19H19ClFN3O2 B2981384 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396712-56-3

2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No. B2981384
CAS RN: 1396712-56-3
M. Wt: 375.83
InChI Key: YCHFRKIYTSYEOP-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is a chemical compound. It is related to a class of compounds known as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These compounds have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular formula of “2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is CHClFNO . Its average mass is 173.572 Da and its monoisotopic mass is 173.004364 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

  • Antipathogenic Activity : A study focused on the synthesis and characterization of acylthioureas, including compounds similar to 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth ability. The study highlighted the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Imaging Solid Tumors : Another research explored the use of fluorine-containing benzamide analogs, including structures similar to the compound , for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This study demonstrated the high tumor uptake of these compounds, suggesting their applicability in imaging solid tumors (Tu et al., 2007).

  • Synthesis and Medicinal Chemistry Applications : A study on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination highlighted the significance of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source in reactions involving compounds like 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide. This research is important in medicinal chemistry and synthesis due to the conversion of triflamide into a range of functional groups (Wang, Mei, & Yu, 2009).

  • Antimicrobial Activity : A study on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, similar to the compound , showed promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-2-1-3-16(21)17(15)18(25)23-12-13-6-10-24(11-7-13)19(26)14-4-8-22-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFRKIYTSYEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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